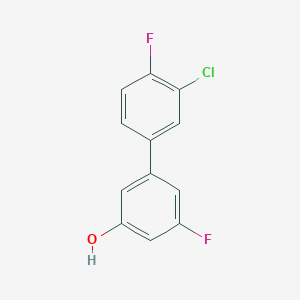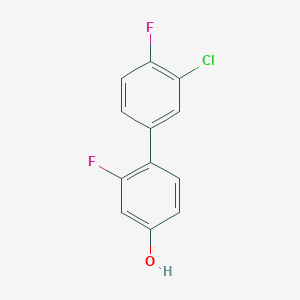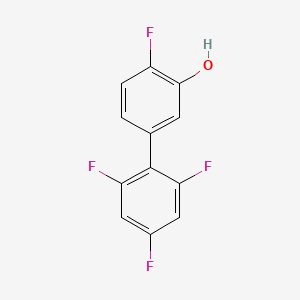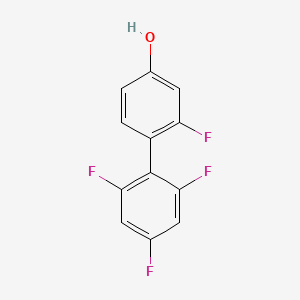
5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% (5-CF-3-FP) is a compound belonging to the phenol family, and is a derivative of phenol with a chlorine and fluorine substitution. It is an important intermediate in the synthesis of many chemicals, and is widely used in research and development.
Mécanisme D'action
The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% is based on its ability to form strong hydrogen bonds with other molecules. It has a high affinity for proteins, and can bind to them in a specific way. This binding can alter the structure of the proteins, which can lead to changes in their activity. Additionally, 5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% can interact with other molecules, such as DNA, in a manner that can affect gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% are still being studied. However, it has been shown to have a variety of effects on cells. It has been shown to inhibit the growth of cancer cells, as well as to have anti-inflammatory and antioxidant properties. Additionally, it has been shown to have an effect on the metabolism of fatty acids, as well as to reduce cholesterol levels.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% has several advantages for laboratory experiments. It is relatively inexpensive, and is easily synthesized. Additionally, it is a relatively stable compound, and is not prone to degradation. However, it has several limitations. It is toxic, and should be handled with care. Additionally, it has a low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving 5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95%. These include further research into its effects on cancer cells, its potential use as a therapeutic agent, and its use in the synthesis of other compounds. Additionally, further research into its mechanism of action and its biochemical and physiological effects could lead to a better understanding of its potential applications. Finally, further research into its structure and properties could lead to the development of more efficient and cost-effective synthesis methods.
Méthodes De Synthèse
5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% is synthesized through a process called nucleophilic aromatic substitution. This process involves the replacement of a hydrogen atom in an aromatic compound with a nucleophile. In the case of 5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95%, the nucleophile is a chlorine atom, which is substituted for the hydrogen atom. The reaction is catalyzed by a strong base, such as sodium hydroxide, and is typically carried out at a temperature of around 100°C.
Applications De Recherche Scientifique
5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in various organic reactions, such as the synthesis of heterocyclic compounds. In addition, it is used as a fluorescent dye for fluorescence microscopy and spectroscopy.
Propriétés
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2O/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMLMJFIWVBRAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684340 |
Source


|
| Record name | 3'-Chloro-5,5'-difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261893-85-9 |
Source


|
| Record name | 3'-Chloro-5,5'-difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[Benzo(b)thiophen-2-yl]-3-fluorophenol, 95%](/img/structure/B6374116.png)
![2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6374166.png)
![2-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6374173.png)
![4-[Benzo(b)thiophen-2-yl]-3-fluorophenol, 95%](/img/structure/B6374181.png)

![3-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6374189.png)
![3-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6374196.png)
